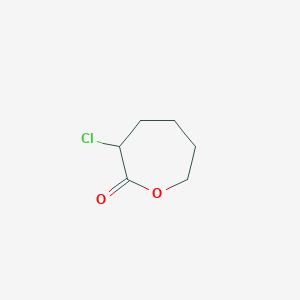
3-Chlorooxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorooxepan-2-one can be synthesized through the Baeyer-Villiger oxidation of 3-chlorocyclohexanone. The reaction typically involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield the desired lactone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Baeyer-Villiger oxidation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorooxepan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as azides, leading to the formation of azido derivatives.
Ring-Opening Polymerization: This compound can undergo ring-opening polymerization to form polyesters, which are useful in creating biodegradable materials.
Common Reagents and Conditions:
Sodium Azide (NaN3): Used for the substitution of the chlorine atom to form azido derivatives.
Catalysts: Copper catalysts are often employed in click chemistry reactions involving this compound.
Major Products Formed:
Scientific Research Applications
3-Chlorooxepan-2-one has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-chlorooxepan-2-one primarily involves its reactivity as a lactone. The compound can undergo ring-opening reactions, which are catalyzed by various agents, leading to the formation of polyesters. These polyesters can further interact with biological systems, exhibiting properties such as biodegradability and biocompatibility .
Comparison with Similar Compounds
Oxepan-2-one (ε-caprolactone): A non-chlorinated analog used in similar applications.
3-Bromooxepan-2-one: Another halogenated derivative with comparable reactivity.
Uniqueness: 3-Chlorooxepan-2-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and allows for specific functionalization through substitution reactions. This makes it a versatile compound for the synthesis of specialized polymers and materials .
Properties
Molecular Formula |
C6H9ClO2 |
|---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
3-chlorooxepan-2-one |
InChI |
InChI=1S/C6H9ClO2/c7-5-3-1-2-4-9-6(5)8/h5H,1-4H2 |
InChI Key |
XJOZVHUKILXBEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(=O)C(C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















